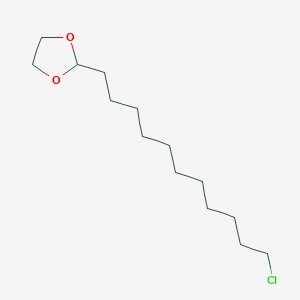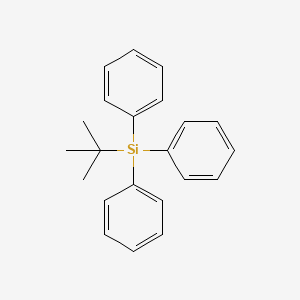
2,5-Dimethylhexahydro-1H-indene-1,4(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dimethylhexahydro-1H-indene-1,4(2H)-dione is an organic compound that belongs to the class of cyclic ketones. This compound is characterized by its hexahydroindene core structure, which is a saturated bicyclic system, and the presence of two methyl groups at positions 2 and 5. The compound also features two ketone functional groups at positions 1 and 4.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethylhexahydro-1H-indene-1,4(2H)-dione can be achieved through various synthetic routes. One common method involves the cyclization of a suitable precursor, such as a diketone or a diol, under acidic or basic conditions. For example, the compound can be synthesized by the acid-catalyzed cyclization of 2,5-dimethyl-1,6-hexanedione.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale cyclization reactions using optimized reaction conditions to maximize yield and purity. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
2,5-Dimethylhexahydro-1H-indene-1,4(2H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The methyl groups can participate in substitution reactions, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Halogenation can be achieved using halogens (Cl₂, Br₂) in the presence of a catalyst.
Major Products Formed
Oxidation: Carboxylic acids or ketone derivatives.
Reduction: Alcohols.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,5-Dimethylhexahydro-1H-indene-1,4(2H)-dione depends on its specific interactions with molecular targets. The compound’s ketone groups can participate in nucleophilic addition reactions, while the methyl groups can influence its hydrophobic interactions with other molecules. The exact pathways and targets would require further experimental studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
Hexahydroindene-1,4-dione: Lacks the methyl groups at positions 2 and 5.
2,5-Dimethylcyclohexane-1,4-dione: Similar structure but lacks the bicyclic system.
2,5-Dimethyl-1,4-benzoquinone: An aromatic analogue with similar functional groups.
Uniqueness
2,5-Dimethylhexahydro-1H-indene-1,4(2H)-dione is unique due to its specific combination of a saturated bicyclic core with two ketone groups and two methyl groups. This structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
| 92000-44-7 | |
Molecular Formula |
C11H16O2 |
Molecular Weight |
180.24 g/mol |
IUPAC Name |
2,5-dimethyl-3,3a,5,6,7,7a-hexahydro-2H-indene-1,4-dione |
InChI |
InChI=1S/C11H16O2/c1-6-3-4-8-9(10(6)12)5-7(2)11(8)13/h6-9H,3-5H2,1-2H3 |
InChI Key |
LPZJUDQRYQKZOU-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2C(C1=O)CC(C2=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-(Chloroacetyl)phenyl]propyl acetate](/img/structure/B14358944.png)



